molecular formula C9H9N3O2 B13277201 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13277201
M. Wt: 191.19 g/mol
InChI Key: DCNQECPFPPDQTF-UHFFFAOYSA-N
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Description

6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-ylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclocondensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Prop-2-yn-1-ylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with prop-2-yn-1-ylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid
  • 6-Methyl-2-aminopyrimidine-4-carboxylic acid
  • 2-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Uniqueness

6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the prop-2-yn-1-ylamino group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-methyl-2-(prop-2-ynylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-4-10-9-11-6(2)5-7(12-9)8(13)14/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)

InChI Key

DCNQECPFPPDQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC#C)C(=O)O

Origin of Product

United States

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